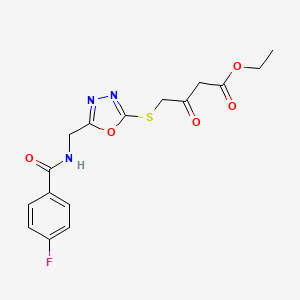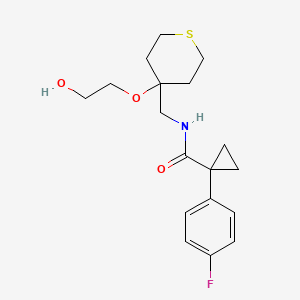![molecular formula C16H10BrN3O B2569592 3-(2-bromophényl)-3-oxo-2-(1H-benzo[d]imidazol-2(3H)-ylidène)propanenitrile CAS No. 476211-08-2](/img/no-structure.png)
3-(2-bromophényl)-3-oxo-2-(1H-benzo[d]imidazol-2(3H)-ylidène)propanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds. It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . There are different synthetic routes for imidazole and their derived products .Molecular Structure Analysis
Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .Physical And Chemical Properties Analysis
Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties .Applications De Recherche Scientifique
- Le composé sert de brique de construction polyvalente pour la synthèse organique. Des chercheurs ont développé une méthode générale et économique pour synthétiser la (1H-benzo[d]imidazol-2-yl)(phényl)méthanone en utilisant ce composé et un aldéhyde aromatique avec l'o-phénylènediamine. La réaction a lieu en présence de N,N-diméthylformamide/soufre, conduisant à la formation de liaisons C–N .
- Un dérivé de ce composé, connu sous le nom de sonde 2, présente une sélectivité et une sensibilité élevées envers les ions Fe^3+. Lors de la liaison au Fe^3+, la solution subit un changement de couleur notable, et l'absorption UV et l'intensité de fluorescence augmentent considérablement. Cette propriété la rend utile pour les applications de détection d'ions métalliques .
- Des chercheurs ont conçu un complexe Pd(II) actif thérapeutique en utilisant le ligand dérivé de ce composé. Le ligand, (2-((1H-benzo[d]imidazol-2-yl)méthylthio)-1H-benzo[d]imidazol-5-yl)(phényl)méthanone, forme des complexes stables avec le palladium. Ces complexes ont été caractérisés et évalués pour leur activité inhibitrice des tumeurs .
- Compte tenu des avantages de coordination des ligands carboxylates N-hétérocycliques, des chercheurs ont exploré l'utilisation de ce composé comme ligand multifonctionnel dans la construction de MOF. Ces MOF pourraient potentiellement être utilisés pour la recherche sur la conduction protonique .
Synthèse organique et formation de liaisons C–N
Détection d'ions métalliques et réponse de fluorescence
Activité inhibitrice des tumeurs
Cadres métallo-organiques (MOF) pour la conduction protonique
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(2-bromophenyl)-3-oxopropanenitrile' involves the synthesis of the intermediate 2-(1H-benzo[d]imidazol-2(3H)-yl)-3-(2-bromophenyl)propanenitrile, followed by the addition of a methyl group to the carbonyl group of the nitrile using a Grignard reagent, and then oxidation of the resulting alcohol to form the final product.", "Starting Materials": [ "2-bromobenzaldehyde", "o-phenylenediamine", "acetonitrile", "methylmagnesium bromide", "sodium chloride", "sodium sulfate", "potassium permanganate", "sodium hydroxide", "hydrochloric acid", "diethyl ether", "water" ], "Reaction": [ "Step 1: Condensation of 2-bromobenzaldehyde and o-phenylenediamine in acetonitrile to form 2-(1H-benzo[d]imidazol-2(3H)-yl)-3-(2-bromophenyl)propanenitrile", "Step 2: Addition of methylmagnesium bromide to the carbonyl group of the nitrile to form the corresponding alcohol", "Step 3: Oxidation of the alcohol using potassium permanganate in sodium hydroxide solution to form the final product, 2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(2-bromophenyl)-3-oxopropanenitrile", "Step 4: Purification of the final product using hydrochloric acid, diethyl ether, sodium chloride, sodium sulfate, and water" ] } | |
Numéro CAS |
476211-08-2 |
Formule moléculaire |
C16H10BrN3O |
Poids moléculaire |
340.18 |
Nom IUPAC |
(Z)-2-(1H-benzimidazol-2-yl)-3-(2-bromophenyl)-3-hydroxyprop-2-enenitrile |
InChI |
InChI=1S/C16H10BrN3O/c17-12-6-2-1-5-10(12)15(21)11(9-18)16-19-13-7-3-4-8-14(13)20-16/h1-8,21H,(H,19,20)/b15-11- |
Clé InChI |
ICIGSDFVWHZLID-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=C(C#N)C2=NC3=CC=CC=C3N2)O)Br |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



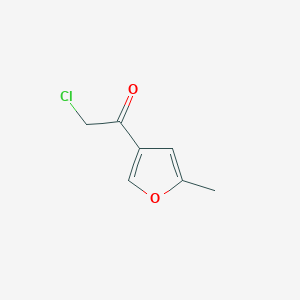

![4-[(2,6-Dichlorophenoxy)methyl]benzoic acid](/img/structure/B2569514.png)

![N-[2-(3,5-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,5-dimethoxybenzamide](/img/structure/B2569517.png)


![5-(4-bromophenyl)-1-[3-(propan-2-yloxy)propyl]-1H-imidazole-2-thiol](/img/structure/B2569520.png)
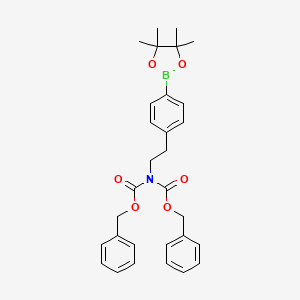
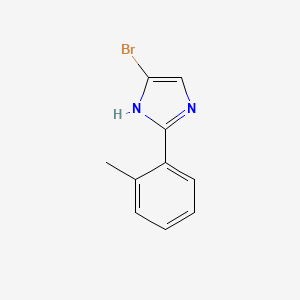

![Ethyl 3-[(3-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2569528.png)
